1-[9,10-Bis(bromomethyl)-2-anthracenyl]ethanone
Overview
Description
1-[9,10-Bis(bromomethyl)-2-anthracenyl]ethanone is an organic compound with the molecular formula C18H14Br2O It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features two bromomethyl groups and an ethanone group attached to the anthracene core
Preparation Methods
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more stringent purification steps to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[9,10-Bis(bromomethyl)-2-anthracenyl]ethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The anthracene core can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The ethanone group can be reduced to an alcohol or further oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Electrophilic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are employed under controlled temperature conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under appropriate conditions.
Major Products Formed
Nucleophilic Substitution: Substituted anthracene derivatives with functional groups like amines, ethers, or thiols.
Electrophilic Substitution: Nitro or sulfonic acid derivatives of anthracene.
Oxidation and Reduction: Alcohols or carboxylic acids derived from the ethanone group.
Scientific Research Applications
1-[9,10-Bis(bromomethyl)-2-anthracenyl]ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 1-[9,10-Bis(bromomethyl)-2-anthracenyl]ethanone involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups can undergo nucleophilic substitution, leading to the formation of various derivatives. The anthracene core can participate in electrophilic substitution reactions, allowing for further functionalization. The ethanone group can be involved in redox reactions, contributing to the compound’s versatility in chemical transformations .
Comparison with Similar Compounds
Similar Compounds
9,10-Bis(bromomethyl)anthracene: Lacks the ethanone group but shares the bromomethyl functional groups.
9,10-Dimethylanthracene: Lacks the bromomethyl and ethanone groups but has a similar anthracene core.
1-Acetyl-9,10-dimethylanthracene: Contains an acetyl group instead of bromomethyl groups.
Uniqueness
1-[9,10-Bis(bromomethyl)-2-anthracenyl]ethanone is unique due to the presence of both bromomethyl and ethanone functional groups, which provide a combination of reactivity and versatility not found in the similar compounds listed above. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
1-[9,10-bis(bromomethyl)anthracen-2-yl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Br2O/c1-11(21)12-6-7-15-16(8-12)18(10-20)14-5-3-2-4-13(14)17(15)9-19/h2-8H,9-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FADLMGMYEZTIIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)CBr)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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